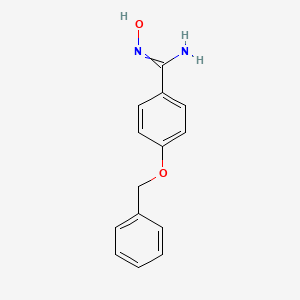

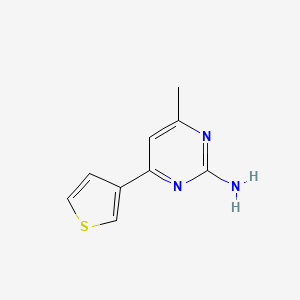

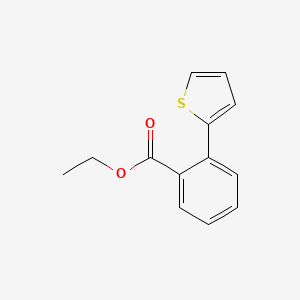

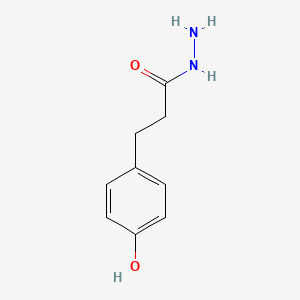

4-Methyl-6-(3-thienyl)-2-pyrimidinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-6-(3-thienyl)-2-pyrimidinamine is a compound that belongs to the class of thieno[2,3-d]pyrimidines, which are of significant interest due to their pharmacological properties. These compounds have been studied extensively for their potential use in treating various diseases and are known for their presence in biologically active molecules such as GDC-0941 and BKM 120 .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines has been approached through various methods. A one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been reported using a catalytic four-component reaction, which is a green approach characterized by step economy and easy purification . Another method involves the intramolecular cyclization of intermediates derived from chloropyrimidine-carbaldehydes and carbonitriles . Additionally, a rapid synthetic method for N-methylthieno[2,3-d]pyrimidin-4-amine has been established through condensation, chlorination, and nucleophilic substitution, with a total yield of 54% .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines has been explored through various studies. The crystal structure of a related compound, 2-(4′-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, was determined by single-crystal X-ray diffraction, revealing an almost coplanar thienopyridine ring .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines undergo various chemical reactions. For instance, they can be nitrated to form corresponding nitro compounds . They also react with different reagents such as formamide, carbon disulfide, and phenyl isothiocyanate to yield a variety of products . Bromination studies have shown that the introduction of bromine occurs at specific positions depending on the substituents present on the thieno[2,3-d]pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines are influenced by their molecular structure and substituents. For example, the introduction of an aryl group at the 6-position enhances the hydrophobic character, which is preferred for good receptor binding activity in the case of GnRH receptor antagonists . The presence of different substituents can also affect the solubility, melting point, and stability of these compounds.

科学的研究の応用

Synthesis of Novel Compounds

4-Methyl-6-(3-thienyl)-2-pyrimidinamine has been used in the synthesis of various novel compounds. For instance, it has been employed in the synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related pyrrolo[1″,2″:1″,6″]pyrazino[2″,3″:4,5]thieno[2,3-d]pyrimidines (Bakhite, Geies, & El-Kashef, 2002). Additionally, it has been reacted with 3-bromo-1-phenylpropane-1,2-dione to yield a series of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones, and ethyl amidinoacetate to produce a series of 6-benzoylpyrrolo[2,3-d]pyrimidines (Danswan, Kennewell, & Tully, 1989).

Microbial Transformations

Research has also focused on the microbial transformations of similar compounds. For instance, the microbial degradation of cyprodinil (4-cyclopropyl-6-methyl-N-phenyl-2-pyrimidinamine), a compound structurally related to 4-Methyl-6-(3-thienyl)-2-pyrimidinamine, was studied using various microbial cultures. This study provided insights into potential environmental degradation processes for this class of compounds (Schocken, Mao, & Schabacker, 1997).

Synthesis of Heterocyclic Compounds

4-Methyl-6-(3-thienyl)-2-pyrimidinamine has been utilized in the synthesis of heterocyclic compounds. For instance, it has been used in the synthesis of mono- and dibromomethyl derivatives of thieno[2,3-d]pyrimidines, demonstrating its versatility in generating polyfunctional derivatives of thieno[2,3-d]pyrimidines (Kaplina et al., 1987).

Photophysical Studies

In recent studies, the photophysical properties of 4-Methyl-6-(3-thienyl)-2-pyrimidinamine derivatives have been explored for potential applications in nonlinear optics (NLO). These studies focus on understanding the electronic and optical properties of these compounds, which could be relevant for future technological applications (Hussain et al., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-methyl-6-thiophen-3-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-4-8(12-9(10)11-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDPFPXZSUELJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377461 |

Source

|

| Record name | 4-methyl-6-(3-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(3-thienyl)-2-pyrimidinamine | |

CAS RN |

885950-01-6 |

Source

|

| Record name | 4-methyl-6-(3-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)

![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)

![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)